Product packaging for Bis(2,6-diisopropylphenyl)carbodiimide(Cat. No.:CAS No. 2162-74-5)

Bis(2,6-diisopropylphenyl)carbodiimide

Cat. No.: B160540
CAS No.: 2162-74-5
M. Wt: 362.5 g/mol
InChI Key: XLDBGFGREOMWSL-UHFFFAOYSA-N
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Description

Bis(2,6-diisopropylphenyl)carbodiimide (CAS 2162-74-5) is a monomeric carbodiimide compound with a molecular formula of C₂₅H₃₄N₂ and a molecular weight of 362.56 g/mol . It is typically supplied as a white to almost white powder or crystalline solid , with a melting point in the range of 50.0 to 54.0 °C . Its primary research value and mechanism of action lie in its function as an effective anti-hydrolysis agent for ester-based and urethane-based polymers . It works by reacting with the carboxyl end groups (COOH) generated during the hydrolytic degradation of polymers, forming stable N-acylurea structures . This reaction halts the autocatalytic cycle of hydrolysis, thereby slowing the degradation process and significantly extending the service life of the polymer material . Researchers utilize this carbodiimide to improve the hydrolytic stability of various polymer systems including Thermoplastic Polyurethanes (TPU), CPU, polyesters like PET, PBT, and PBAT, as well as biodegradable polymers such as PLA . Its application is critical for materials intended for use in humid or demanding environments, such as in shoe materials, pneumatic tubes, industrial monofilaments, and biodegradable plastic films . The substance has also been evaluated for use in food contact materials, with safety conclusions drawn based on specific migration limits . This product is classified as toxic if swallowed (H301) and should be handled with appropriate precautions, including wearing gloves and eye protection . It is intended for research and laboratory use only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N2 B160540 Bis(2,6-diisopropylphenyl)carbodiimide CAS No. 2162-74-5

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C25H34N2/c1-16(2)20-11-9-12-21(17(3)4)24(20)26-15-27-25-22(18(5)6)13-10-14-23(25)19(7)8/h9-14,16-19H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDBGFGREOMWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=NC2=C(C=CC=C2C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051862
Record name Bis(2,6-diisopropylphenyl)carbodiimide
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Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid; Pellets or Large Crystals, Other Solid
Record name Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)-
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CAS No.

2162-74-5
Record name Bis(2,6-diisopropylphenyl)carbodiimide
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Record name Bis(2,6-diisopropylphenyl)carbodiimide
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Record name Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)-
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Record name Bis(2,6-diisopropylphenyl)carbodiimide
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Record name Bis(2,6-diisopropylphenyl)carbodiimide
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Record name BIS(2,6-DIISOPROPYLPHENYL)CARBODIIMIDE
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Synthetic Methodologies and Mechanistic Investigations of Bis 2,6 Diisopropylphenyl Carbodiimide

Established Synthetic Pathways for Bis(2,6-diisopropylphenyl)carbodiimide

The synthesis of carbodiimides, including the sterically hindered this compound, has been approached through various chemical strategies. The most prominent and industrially relevant method involves the catalytic decarbonylation of isocyanates. However, alternative routes have also been explored to provide access to these valuable compounds.

Synthesis from Isocyanates via Catalytic Decarbonylation

The primary and most established method for the synthesis of symmetrical carbodiimides, such as this compound, is the condensation of the corresponding isocyanate, in this case, 2,6-diisopropylphenyl isocyanate. This reaction proceeds with the elimination of carbon dioxide, a process often referred to as catalytic decarbonylation. guidechem.com

The general transformation can be represented as follows:

2 R-N=C=O → R-N=C=N-R + CO₂

This reaction is typically carried out at elevated temperatures, ranging from 50 to 200 °C, and is facilitated by the presence of a catalyst. guidechem.com A variety of catalysts have been shown to be effective for this transformation, with phosphine (B1218219) oxides being among the most common and efficient. nih.gov For instance, substituted bis(2,6-diisopropylphenyl)carbodiimides have been successfully prepared by condensing 4-substituted 2,6-diisopropylphenyl isocyanates in the presence of such catalysts. guidechem.com The bulky 2,6-diisopropylphenyl groups on the isocyanate starting material play a crucial role in the stability and reactivity of the resulting carbodiimide (B86325).

ReactantCatalystTemperature (°C)Product
2,6-diisopropylphenyl isocyanatePhosphine Oxide50-200This compound

Exploration of Alternative Synthetic Strategies

While the catalytic decarbonylation of isocyanates is the predominant synthetic route, other methodologies for the formation of the carbodiimide functionality have been investigated. These alternative strategies provide different avenues for the synthesis of this compound, potentially utilizing different starting materials and reaction conditions.

One such alternative is the dehydration of ureas . In this approach, a suitably substituted urea (B33335), N,N'-bis(2,6-diisopropylphenyl)urea, would be treated with a dehydrating agent to remove a molecule of water and form the carbodiimide linkage.

Another classical method is the desulfurization of thioureas . This involves the removal of a sulfur atom from a corresponding thiourea, N,N'-bis(2,6-diisopropylphenyl)thiourea, often using an oxidizing agent to yield the carbodiimide.

Furthermore, reactions involving the coupling of isocyanides with other reagents have also been developed for the synthesis of carbodiimides and could, in principle, be adapted for the synthesis of the target molecule.

Reaction Mechanisms of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Both kinetic studies and computational analyses have shed light on the intricate steps involved in the formation of the carbodiimide bond from isocyanates.

Kinetic Studies of Carbodiimide Bond Formation

Kinetic investigations into the formation of carbodiimides from isocyanates have revealed important details about the reaction rates and the factors that influence them. For the formation of diphenylcarbodiimide, a related compound, the reaction has been found to follow second-order kinetics. nih.gov The rate of the reaction is dependent on the concentrations of both the isocyanate and the catalyst. nih.gov

Experimental determination of the activation energy through Arrhenius plots has provided quantitative data on the energy barrier of the reaction. For the formation of diphenylcarbodiimide, an experimental activation energy of 55.8 ± 2.1 kJ mol⁻¹ has been reported. nih.gov This value is in excellent agreement with computational predictions, lending strong support to the proposed reaction mechanism. nih.gov The bulky diisopropylphenyl groups in the case of this compound are expected to influence the reaction kinetics, potentially affecting the rate constants and activation energy due to steric effects.

Kinetic ParameterValueMethod
Reaction OrderSecond-orderExperimental
Activation Energy (Ea)55.8 ± 2.1 kJ mol⁻¹Arrhenius Plot

Theoretical and Computational Analysis of Reaction Pathways

Density Functional Theory (DFT) calculations have been instrumental in elucidating the detailed mechanistic pathway of carbodiimide formation from isocyanates in the presence of a phosphine oxide catalyst. nih.gov These theoretical studies have revealed a multi-step process involving several intermediates and transition states.

The proposed mechanism consists of two main parts. The initial step involves the nucleophilic attack of the phosphine oxide catalyst on the isocyanate, leading to the formation of a key intermediate. The rate-determining step in the first part of the mechanism, which controls the formation of carbon dioxide, is the first transition state, with a calculated enthalpy barrier of 52.9 kJ mol⁻¹. nih.gov The subsequent steps involve the reaction of this intermediate with a second molecule of isocyanate, ultimately leading to the formation of the carbodiimide and regeneration of the catalyst.

These computational models provide a deep understanding of the electronic and structural changes that occur throughout the reaction, validating the experimental kinetic data and offering a predictive tool for designing more efficient catalytic systems. nih.gov

Derivatization and Chemical Functionalization of the this compound Structure

The N=C=N cumulative double bond system of this compound is a reactive functional group that can undergo a variety of chemical transformations. These reactions allow for the derivatization and functionalization of the carbodiimide core, leading to the synthesis of a diverse range of new molecular architectures. The bulky 2,6-diisopropylphenyl groups provide steric protection to the reactive carbodiimide core, influencing its reactivity and the stability of the resulting products.

The primary modes of reaction for carbodiimides include reactions with nucleophiles, cycloaddition reactions, and insertion reactions.

Reactions with Nucleophiles: The central carbon atom of the carbodiimide is electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for the widespread use of carbodiimides as coupling agents in the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. In these reactions, the carbodiimide itself is converted to a urea derivative.

Cycloaddition Reactions: The N=C=N bond system can participate in cycloaddition reactions with various unsaturated compounds. For example, [2+2] cycloadditions with ketenes can yield four-membered heterocyclic rings. libretexts.org Similarly, [4+2] cycloadditions, akin to the Diels-Alder reaction, are also possible with suitable dienes. lew.ro These reactions provide a powerful tool for the construction of complex cyclic and heterocyclic systems.

Insertion Reactions: Small unsaturated molecules can insert into the N=C=N bond of carbodiimides. For instance, the reaction with isocyanates can lead to the formation of uretoneimines. These insertion reactions offer a pathway to expand the carbodiimide framework and introduce new functional groups.

Coordination Chemistry: this compound can also act as a ligand in coordination chemistry, binding to metal centers through one or both of its nitrogen atoms. This can lead to the formation of a variety of organometallic complexes with interesting structural and reactive properties.

Applications in Polymer Science and Advanced Materials Engineering

Role as an Anti-Hydrolysis and Hydrolytic Stabilizer in Polymeric Systems

The primary function of Bis(2,6-diisopropylphenyl)carbodiimide is to counteract the detrimental effects of hydrolysis in polymers. Hydrolysis, a chemical reaction involving the cleavage of bonds by water, is a major cause of degradation in many polymers, leading to a reduction in molecular weight and a subsequent loss of mechanical properties. carbodiimide.commdpi.com this compound mitigates this process, thereby preserving the integrity and performance of the polymer over time. carbodiimide.com

Mechanism of Hydrolytic Stabilization: Reaction with Carboxylic Acids and Water

The stabilizing effect of this compound stems from its chemical reactivity towards carboxylic acids and water, which are often byproducts of initial polymer degradation. carbodiimide.comresearchgate.net The carbodiimide (B86325) functional group readily reacts with the terminal carboxylic acid groups that form as polymer chains are cleaved by hydrolysis. researchgate.net This reaction produces a stable N-acylurea, effectively "capping" the reactive chain end and preventing further autocatalytic degradation. researchgate.net

Furthermore, this compound can also react directly with water molecules, converting them into urea (B33335) derivatives. researchgate.net By scavenging both the catalytic acid groups and water, it effectively slows down the entire hydrolysis process. researchgate.netresearchgate.net

Impact on Polymer Durability and Extended Service Life under Challenging Environmental Conditions

The incorporation of this compound into polymer formulations significantly enhances their durability, especially in environments characterized by high humidity and elevated temperatures. mdpi.comgoogle.com By preventing the hydrolytic chain scission, the additive helps to maintain the polymer's molecular weight, and consequently, its mechanical properties such as tensile strength and elongation at break. researchgate.net This preservation of physical properties translates to an extended service life for products manufactured from these stabilized polymers, making them more reliable and cost-effective in the long run. carbodiimide.com

Stabilization of Biodegradable Polymer Systems: Polylactic Acid (PLA) and Poly(p-dioxanone) (PPDO)

In the realm of biodegradable polymers, this compound plays a crucial role in controlling the rate of degradation. For instance, in Polylactic Acid (PLA), a widely used compostable polymer, the additive effectively suppresses the hydrolytic cleavage of ester bonds. researchgate.net This stabilization is particularly important for applications where a longer functional lifespan is required before biodegradation is desired. researchgate.net Studies have shown that the stabilization period is strongly dependent on the concentration of the carbodiimide additive. researchgate.net Similarly, in other biodegradable polyesters like Poly(p-dioxanone) (PPDO), which is used in medical applications, this stabilizer can help maintain the material's integrity for the required duration of its use.

Stabilization of Ester-based and Condensation Polymers

The utility of this compound extends to a broad range of conventional ester-based and condensation polymers. These include:

Polyethylene Terephthalate (PET) and Polybutylene Terephthalate (PBT): In these widely used polyesters, the additive significantly improves resistance to hydrolysis, which is a key factor in their long-term performance, especially in moist conditions. carbodiimide.comadditivesforpolymer.com

Polyurethanes (PU), including Thermoplastic Polyurethane (TPU) and Cast Polyurethane (CPU): Polyurethanes containing ester linkages are susceptible to hydrolytic degradation. This compound effectively stabilizes these materials, enhancing their durability. google.comadditivesforpolymer.com

Polyamides (PA): Although generally more resistant to hydrolysis than polyesters, polyamides can still degrade in the presence of water at elevated temperatures. The addition of carbodiimide stabilizers can improve their long-term performance. additivesforpolymer.com

Thermoplastic Polyester Elastomer (TPEE), Ethylene-vinyl acetate (B1210297) (EVA), Polyhydroxyalkanoates (PHA), Polybutylene Succinate (PBS), and Polytrimethylene Terephthalate (PTT): These polymers also benefit from the hydrolytic protection afforded by this compound, expanding their application in more demanding environments. researchgate.netadditivesforpolymer.comnih.gov

Concentration Effects and Optimization for Hydrolytic Stability

The effectiveness of this compound as a hydrolytic stabilizer is directly related to its concentration within the polymer matrix. researchgate.net Research has demonstrated that increasing the concentration of the additive generally leads to a more pronounced stabilization effect and a longer period of protection against hydrolysis. researchgate.net For example, in PLA, concentrations above 1.5% w/w have been shown to be particularly effective at suppressing the hydrolytic scission of ester bonds. researchgate.net However, after the stabilizer is consumed through its reactions with carboxylic acids and water, the polymer's hydrolysis rate may return to a level comparable to or even slightly higher than that of the unstabilized polymer. researchgate.net Therefore, optimizing the concentration of the additive is crucial to achieve the desired balance between longevity and, in the case of biodegradable polymers, eventual compostability. researchgate.net

Influence on Polymer Thermal Stability and Degradation Kinetics

Beyond its primary role as an anti-hydrolysis agent, this compound can also have a positive influence on the thermal stability of polymers. By preventing the initial hydrolytic degradation, which can often be a precursor to thermal degradation, the additive helps to maintain the polymer's integrity at elevated temperatures. researchgate.netresearchgate.net The suppression of hydrolytic degradation preserves the thermal and mechanical properties of the material for a longer duration. researchgate.net The degradation kinetics are altered, with a noticeable delay in the onset of molecular weight reduction and the associated decline in physical properties. researchgate.net

Interactive Data Table: Effect of this compound on PLA Properties

Concentration of BDICDI (% w/w)Onset of Hydrolysis (days)Preservation of Thermal PropertiesPreservation of Mechanical Properties
0Immediate--
< 1.5DelayedModerateModerate
> 1.5Significantly DelayedHighHigh

Interactive Data Table: Research Findings on Polymer Stabilization

Polymer SystemKey Finding
Polylactic Acid (PLA)BDICDI acts as an efficient stabilizer, suppressing hydrolytic scission of ester bonds, especially at concentrations above 1.5% w/w. researchgate.net
Ester-based PolymersReacts with carboxylic acids from polymer decomposition to form stable urea-based compounds, slowing down hydrolysis. carbodiimide.com
PET and PBTSignificantly improves the hydrolysis resistance of PET materials, with performance improving as the addition amount increases. carbodiimide.com
PLA/PBAT BlendsCan improve the compatibility and thermal stability of the blend system. researchgate.net

Modulation of Thermal Decomposition Temperature and Activation Energies

This compound plays a crucial role in enhancing the thermal stability of polymers. Its addition can significantly increase the thermal decomposition temperature of polymeric materials. Research on poly(p-dioxanone) (PPDO) has demonstrated that incorporating this carbodiimide derivative elevates the temperature at which the polymer begins to degrade. tandfonline.com

This enhancement of thermal stability is also reflected in the material's activation energy for thermal decomposition. The activation energy represents the minimum energy required to initiate the degradation process. Studies have shown a substantial increase in the thermal decomposition activation energies of PPDO with the addition of this compound. For instance, the activation energy for PPDO decomposition was observed to increase from 94.2 kJ mol⁻¹ to 130.8 kJ mol⁻¹ with the inclusion of 5 wt% of the compound. tandfonline.com This indicates that a higher energy input is necessary to start the degradation process, confirming the improved thermal stability of the polymer.

Table 1: Effect of this compound (St) on Thermal Decomposition Activation Energy of PPDO

Sample Thermal Decomposition Activation Energy (kJ mol⁻¹)
PPDO 94.2
PPDO / 5 wt% St 130.8

Data sourced from research on the thermal degradation behaviors of poly(p-dioxanone). tandfonline.com

Preservation of Polymer Mechanical and Thermal Properties during Degradation Processes

A primary application of this compound is as an anti-hydrolysis agent, which is critical for preserving the integrity of polymers, particularly polyesters and polyurethanes, in environments with high heat and humidity. specialchem.comunilongmaterial.com Hydrolytic degradation cleaves polymer chains, leading to a reduction in molecular weight and a corresponding decline in mechanical and thermal properties.

By scavenging the acidic byproducts of hydrolysis, such as carboxylic acids, this compound effectively inhibits this degradation pathway. unilongmaterial.com This action helps to stabilize the initial mechanical properties of the polymer, preventing premature failure and extending the material's service life. unilongmaterial.com Its effectiveness has been noted in a variety of polymers including PET, PBT, PA, PU, TPU, and PLA, where it helps to maintain performance under harsh conditions. specialchem.com

Application as a Chain Extender and Processing Aid in Polymer Modification

This compound functions as an effective chain extender for condensation polymers like polyesters and polyamides. During high-temperature processing, these polymers can undergo degradation, resulting in chain scission and a decrease in molecular weight. Chain extenders work by reconnecting these cleaved polymer chains. mdpi.com

By incorporating this compound into the polymer matrix, a repair mechanism is introduced. The carbodiimide actively seeks out and reacts with the newly formed carboxylic acid groups, effectively re-linking the broken polymer chains. This chemical repair process helps to prolong the service life of polymer products, making them more durable in challenging operational environments. unilongmaterial.com

As a processing aid, this compound contributes to smoother and safer polymer processing operations. During extrusion, the high temperatures and shear forces can lead to polymer degradation and the formation of carboxylic acids. These acids can further catalyze degradation, leading to a drop in molecular weight and melt viscosity, which complicates processing control. unilongmaterial.com

Impact on Polymer Crystallization Behaviors

The presence of this compound can influence the crystallization behavior of semi-crystalline polymers. In studies involving poly(p-dioxanone) (PPDO), the addition of this compound did not alter the fundamental crystal structure of the polymer. tandfonline.com However, it was found to act as a nucleating agent, increasing the number of nucleation sites within the polymer matrix. tandfonline.com

Table 2: Effect of this compound (St) on Crystallization Activation Energy of PPDO

Sample Crystallization Activation Energy (kJ mol⁻¹)
PPDO -111.4
PPDO / 5 wt% St -141.5

Data sourced from research on the crystallization behaviors of poly(p-dioxanone). tandfonline.com

Effects on Nucleation Site Density and Crystallizability

This compound has been investigated for its role in influencing the crystallization behavior of certain polymers. Research on its effect in poly(p-dioxanone) (PPDO) demonstrates that its addition increases the number of nucleation sites. tandfonline.com This increase in nucleation density leads to an improved crystallizability of the polymer. tandfonline.com The presence of more nucleation sites means that crystallization can initiate at more points within the polymer melt, which generally leads to the formation of a larger number of smaller spherulites (crystalline structures) rather than fewer, larger ones. This altered morphology can have a significant impact on the material's properties.

The enhancement of crystallizability is a key finding. In one study, the addition of this compound to PPDO did not alter the fundamental crystal structure of the polymer but did significantly enhance its ability to crystallize. tandfonline.com This suggests that the compound acts as an effective nucleating agent, facilitating the arrangement of polymer chains into an ordered, crystalline state. tandfonline.com

The following table summarizes the crystallization parameters for poly(p-dioxanone) with and without the addition of this compound, illustrating its effect on crystallizability.

Analysis of Crystallization Activation Energies

The crystallization activation energy (Ea) is a crucial parameter in polymer science, representing the energy barrier that must be overcome for polymer chains to transition from a disordered molten state to an ordered crystalline structure. nih.gov A lower absolute value for crystallization activation energy generally indicates that the crystallization process can occur more readily and at a faster rate. mdpi.com This energy can be calculated from non-isothermal crystallization data obtained through techniques like differential scanning calorimetry (DSC). tandfonline.com

Studies involving this compound have shown that it can significantly alter the crystallization activation energy of polymers. In the case of poly(p-dioxanone) (PPDO), the addition of this carbodiimide compound leads to a more negative crystallization activation energy. tandfonline.com Specifically, the activation energy, as calculated by the Kissinger method, was found to be -111.4 kJ mol⁻¹ for pure PPDO. tandfonline.com Upon the addition of 5 wt% of this compound, this value decreased to -141.5 kJ mol⁻¹. tandfonline.com

This decrease in the energy barrier confirms that the crystallizability of PPDO was enhanced. tandfonline.com The presence of this compound facilitates the crystallization process by acting as a nucleating agent, which reduces the energy required to initiate crystal formation. tandfonline.commdpi.com This effect is consistent with the observed increase in nucleation site density. By lowering the activation energy, the additive allows for more efficient and rapid crystallization during processing, which is a desirable characteristic in many industrial applications for achieving specific material properties.

The table below presents the comparative crystallization activation energies, highlighting the effect of this compound.

Applications in Organic Synthesis and Specialized Chemical Systems

Role as a Coupling Agent in Amide Bond Formation

Carbodiimides are widely used as coupling agents to facilitate the formation of amide bonds from carboxylic acids and primary amines. thermofisher.com Compounds like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective but can be prone to side reactions and racemization. wikipedia.org Bis(2,6-diisopropylphenyl)carbodiimide, with its significant steric hindrance, offers a cleaner reaction profile for these transformations.

The primary function of this compound in amide bond formation is the activation of a carboxylic acid. The reaction proceeds through a key reactive intermediate known as an O-acylisourea. fiveable.mewikipedia.org

The mechanism involves the following steps:

Activation: The carbodiimide (B86325) reacts with a carboxylic acid to form the highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is essentially a carboxylic ester with an excellent leaving group.

Nucleophilic Attack: A primary amine acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. wikipedia.orgcreative-proteomics.com

Product Formation: The intermediate collapses, forming the stable amide bond and releasing a urea (B33335) byproduct, in this case, N,N'-bis(2,6-diisopropylphenyl)urea. peptide.com

A significant side reaction with less hindered carbodiimides is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the reaction. peptide.comacs.org The bulky diisopropylphenyl groups on this compound sterically inhibit this rearrangement, leading to higher yields of the desired amide product.

StepReactantsIntermediate/ProductByproduct
1. Activation Carboxylic Acid + this compoundO-acylisoureaNone
2. Coupling O-acylisourea + Primary AmineAmideN,N'-bis(2,6-diisopropylphenyl)urea

In the precise and repetitive process of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), efficient and clean coupling reactions are paramount. nih.govyoutube.com this compound and similar hindered carbodiimides like DIC are valuable tools in this field. wikipedia.org

The formation of the O-acylisourea intermediate is rapid, but its high reactivity can lead to epimerization of the chiral amino acid, compromising the stereochemical integrity of the final peptide. wikipedia.orgacs.org To mitigate this, coupling reactions involving carbodiimides are almost always performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.org These additives react with the O-acylisourea to form a more stable active ester, which is still reactive enough to readily form a peptide bond but is far less prone to causing racemization. wikipedia.orgpeptide.com The use of DIC with additives has been shown in some cases to produce superior results compared to other common coupling reagents. peptide.com

The utility of this compound extends beyond amide bond formation to the synthesis of esters. The underlying mechanism is analogous to amide synthesis, where the carbodiimide activates a carboxylic acid to form the O-acylisourea intermediate. fiveable.me However, instead of an amine, an alcohol serves as the nucleophile. The alcohol attacks the activated carbonyl, leading to the formation of an ester and the corresponding urea byproduct. This method is particularly useful in complex molecule synthesis where mild reaction conditions are required.

Carbodiimides are also employed as dehydration agents in other organic transformations and can be used to synthesize anhydrides from two equivalents of a carboxylic acid. wikipedia.org

Strategic Use in Bioconjugation and Biomolecule Modification

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or peptide. thermofisher.com Carbodiimides are considered "zero-length" crosslinkers because they facilitate the direct formation of an amide bond between a carboxyl group and a primary amine, with no part of the reagent remaining in the final product. thermofisher.com

This chemistry is widely used to:

Label Proteins: An amine-containing fluorescent dye or biotin (B1667282) tag can be conjugated to carboxyl groups on a protein (C-terminus or the side chains of aspartic and glutamic acid). thermofisher.com

Immobilize Peptides: Peptides can be attached to solid supports or surfaces for use in affinity purification or biosensors. peptide.com

Create Antibody-Drug Conjugates: A therapeutic agent can be linked to an antibody for targeted delivery.

While water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common in aqueous bioconjugation protocols, this compound is suited for applications in organic solvents or when working with biomolecules that are soluble in non-aqueous media. thermofisher.compeptide.com The principle of activating carboxyl groups for reaction with primary amines remains the same. thermofisher.com

Research in Dental Materials: Hydrolytic Stability of Resin Composites

The longevity of dental resin composites is a major concern in restorative dentistry, as they are susceptible to degradation in the oral environment. nih.govresearchgate.net One of the primary degradation pathways is the hydrolysis of ester bonds within the polymer matrix, which can be accelerated by water and enzymes. nih.govresearchgate.net This chemical breakdown can weaken the material, leading to restoration failure. nih.gov

Recent research has explored the use of carbodiimide compounds as anti-hydrolysis agents or stabilizers in polymer systems, including dental composites. mdpi.comcarbodiimide.com A study specifically investigating this compound (also known as CHINOX SA-1) found that its addition improved the hydrolytic stability of composites based on a UDMA/bis-EMA/TEGDMA monomer system. mdpi.comnih.gov

The proposed mechanism involves the carbodiimide acting as a scavenger for water or the carboxylic acids produced during initial hydrolysis. mdpi.comresearchgate.net By reacting with these species, the carbodiimide prevents the acid-catalyzed autocatalytic cycle of ester hydrolysis, thereby extending the service life of the composite material. mdpi.comcarbodiimide.com While initial results are promising, further research is needed to confirm the long-term efficacy and biocompatibility of using this compound as a stabilizing additive in dental composites. mdpi.com

PropertyObservation After AgingImplication
Diametral Tensile Strength (DTS) Percentage change was limited with the addition of CHINOX SA-1. mdpi.comImproved resistance to mechanical failure after hydrolytic stress.
Flexural Strength (FS) Percentage change was limited with the addition of CHINOX SA-1. mdpi.comEnhanced durability and resistance to bending forces.
Hardness (HV) All tested composites showed a significant decrease in hardness after aging protocols. mdpi.comSurface degradation remains a challenge, though bulk properties may be more stable.

Catalytic Roles and Coordination Chemistry of Bis 2,6 Diisopropylphenyl Carbodiimide

Utilization as a Ligand Precursor in Organometallic Chemistry

The reactivity of the N=C=N backbone of bis(2,6-diisopropylphenyl)carbodiimide allows for its effective use as a precursor to amidinato ligands, which are highly valued in coordination chemistry for their ability to form stable complexes with a wide range of metals.

This compound serves as a key starting material for the synthesis of N,N'-bis(2,6-diisopropylphenyl)amidinato ligands. This transformation is typically achieved through the addition of an organolithium or Grignard reagent across one of the C=N double bonds. For instance, the reaction with phenyl lithium leads to the formation of the corresponding benzamidinate ligand. rsc.org These amidinato ligands are then used to synthesize complexes with various metals, including rare-earth elements.

The resulting rare-earth metal complexes containing these bulky amidinato ligands have been investigated for their catalytic activities. For example, bis(alkyl) rare-earth complexes supported by amidinate ligands have demonstrated high efficiency in the polymerization of isoprene. researchgate.net The introduction of a pendant donor group into the amidinate ligand framework can significantly enhance the catalytic activity of the corresponding rare-earth metal complexes. researchgate.net

The table below summarizes examples of metal complexes derived from this compound.

Metal CenterLigand TypeResulting Complex TypeApplication
MagnesiumAmidinatoDimeric and monomeric magnesium complexesReagents in organic synthesis
YttriumTridentate AmidinateBis(alkyl) yttrium complexesIsoprene polymerization catalyst
ErbiumTridentate AmidinateBis(alkyl) erbium complexesIsoprene polymerization catalyst
LutetiumTridentate AmidinateBis(alkyl) lutetium complexesIsoprene polymerization catalyst
SamariumBis(amidate)Dinuclear samarium amidesCatalyst for amine addition to carbodiimides
YtterbiumBis(amidate)Dinuclear ytterbium amidesCatalyst for amine addition to carbodiimides

The amidinato ligands derived from this compound readily coordinate to a variety of transition metal centers. The coordination is typically bidentate, with the two nitrogen atoms of the amidinate ligand binding to the metal center, forming a stable chelate ring. This coordination mode is observed in numerous transition metal complexes. mdpi.comhawaii.edu The steric bulk of the 2,6-diisopropylphenyl substituents plays a crucial role in stabilizing the resulting complexes, often preventing oligomerization and allowing for the isolation of monomeric species with well-defined geometries. These complexes are instrumental in catalysis and material science.

Reactivity with Group 15 Zintl Ions and Cluster Functionalization

Recent research has unveiled the novel reactivity of this compound with polyphosphide Zintl ions, leading to the formation of unique functionalized inorganic clusters.

The reaction of this compound with the hydrogenheptaphosphide dianion, [HP₇]²⁻, results in the formation of an exo-functionalized cluster, the N,N'-bis(2,6-diisopropylphenyl) heptaphosphaguanidine dianion, [P₇C(NDipp)(NHDipp)]²⁻ (where Dipp = 2,6-diisopropylphenyl). rsc.orgrsc.org This reaction proceeds in quantitative yield and involves the transfer of the proton from the phosphide (B1233454) cage to one of the nitrogen atoms of the carbodiimide (B86325). rsc.org

Reaction Scheme:

[HP₇]²⁻ + C(NDipp)₂ → [P₇C(NDipp)(NHDipp)]²⁻

The novel heptaphosphaguanidine dianion has been thoroughly characterized using various analytical techniques. rsc.orgrsc.org Single-crystal X-ray diffraction confirmed the structure, revealing the covalent attachment of the guanidinate fragment to the P₇ cluster. rsc.org Multinuclear NMR spectroscopy (¹H, ³¹P{¹H}) and electrospray mass spectrometry have further corroborated the composition and connectivity of this unique dianionic species. rsc.orgrsc.org Density functional theory (DFT) calculations have also been employed to understand the electronic structure of the dianion. rsc.orgrsc.org

Role in Guanidine (B92328) Synthesis and Related Nitrogen-Containing Compound Formation

This compound is a valuable reagent in the synthesis of substituted guanidines and other nitrogen-containing compounds, primarily due to the electrophilic nature of its central carbon atom.

The addition of amines to carbodiimides is a direct and atom-economical method for the synthesis of guanidines. rsc.org this compound can be employed in such reactions. The process can be facilitated by catalysts, such as rare-earth metal amides, which have been shown to be efficient in promoting the addition of various amines to carbodiimides to produce a range of guanidine derivatives in high yields. rsc.org The general mechanism involves the activation of the carbodiimide by the metal catalyst, followed by nucleophilic attack of the amine.

The reactivity of the carbodiimide functionality also allows for its use as a precursor in the formation of various nitrogen-containing heterocycles, although specific examples solely focusing on this compound are part of broader synthetic strategies. nih.gov The general principle involves the reaction of the carbodiimide with bifunctional nucleophiles, leading to cyclization and the formation of heterocyclic rings.

Investigation into the Catalytic Role of this compound in Hydroboration Reactions Reveals No Supporting Evidence

A comprehensive review of scientific literature and chemical databases indicates that this compound is not utilized as a catalyst for hydroboration reactions. Extensive searches for its catalytic activity in this specific transformation have yielded no research findings, suggesting that its potential in this role has not been established or is not an area of active investigation.

While the field of catalytic hydroboration is robust, with numerous catalysts being explored for the reduction of various functional groups, this compound is more commonly recognized for its applications as a stabilizing agent in polymers and as a reagent in organic synthesis, particularly in coupling reactions. biosynth.comspecialchem.com

Conversely, the hydroboration of carbodiimides, including those with structures similar to this compound, is a well-documented area of research. These reactions, however, employ other chemical species as catalysts. For instance, studies have detailed the use of cyclic carbodiphosphorane catalysts for the hydroboration of various carbodiimide substrates. researchgate.netresearchgate.netnih.gov These reactions yield N-boryl formamidines and are performed at room temperature. Similarly, organoaluminum compounds have been demonstrated to be effective catalysts for the monohydroboration of carbodiimides. researchgate.net The catalytic hydroboration of imines, nitriles, and carbodiimides is a significant method for preparing amines, which are valuable synthetic intermediates. rsc.org

It is important to distinguish between the role of a compound as a substrate and its function as a catalyst. In the context of hydroboration, carbodiimides with bulky substituents like the 2,6-diisopropylphenyl group are often the molecules being reduced (the substrates), rather than the agents facilitating the reaction (the catalysts).

Given the absence of any data on the catalytic performance of this compound in hydroboration, no data tables of research findings can be generated. The scientific community has focused on other catalytic systems for the hydroboration of the carbodiimide functional group.

Degradation Pathways and Environmental Fate Studies

Hydrolytic Degradation of Bis(2,6-diisopropylphenyl)carbodiimide Itself

This compound is susceptible to hydrolysis, a chemical process involving the reaction with water. This degradation pathway is of particular importance in understanding its stability and transformation in aqueous environments.

The primary product of the hydrolytic degradation of this compound is the corresponding urea (B33335) derivative, N,N'-bis(2,6-diisopropylphenyl)urea. The reaction proceeds through the addition of a water molecule across one of the N=C double bonds of the carbodiimide (B86325) functional group. This initially forms an unstable isourea intermediate.

The formation of stable urea-based compounds is a key feature of the reaction of carbodiimides with water and carboxylic acids. researchgate.netcarbodiimide.com

This compound is recognized for its function as an acid scavenger. carbodiimide.com This property is intrinsically linked to its own degradation pathway, particularly in acidic aqueous environments. The carbodiimide functional group can react with and neutralize acidic species, including protons (H⁺) that would otherwise catalyze further hydrolysis.

In the presence of acids, the carbodiimide can become protonated, which activates it towards nucleophilic attack by water. More significantly, if acidic byproducts are formed during the degradation of a polymer that this compound is intended to stabilize, the carbodiimide will react with these acidic groups. For instance, in the hydrolysis of polyesters, carboxylic acid end-groups are formed. This compound scavenges these carboxylic acids, reacting with them to form an O-acylisourea intermediate. This intermediate is highly reactive and can subsequently react with another nucleophile or rearrange to form a stable N-acylurea, thereby consuming the acid and preventing it from catalyzing further degradation of the polymer matrix. This acid-scavenging capability is a primary reason for its use as a stabilizer in various polymers.

Interaction with Atmospheric Oxidants and Phototransformation Pathways

In the troposphere, the gas-phase reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds. researchgate.netmdpi.com For an aromatic compound like this compound, the •OH radical can either add to the aromatic rings or abstract a hydrogen atom from the isopropyl groups.

Given the presence of two activated aromatic rings, •OH addition is expected to be a significant reaction channel. The rate of this reaction can be estimated using Structure-Activity Relationships (SARs), which correlate the reaction rate constant with the molecular structure of the compound. researchgate.netoup.com For aromatic compounds, the presence of activating groups generally increases the rate of reaction with •OH radicals. researchgate.net The two isopropyl groups on each phenyl ring are electron-donating, which would activate the rings towards electrophilic attack by the •OH radical.

The atmospheric half-life of a compound with respect to reaction with •OH radicals is inversely proportional to the rate constant of the reaction and the atmospheric concentration of •OH radicals. The atmospheric half-life (τ) can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with •OH radicals and [OH] is the average atmospheric concentration of •OH radicals (typically around 1 x 10^6 molecules/cm³).

Without an experimentally determined or accurately estimated k_OH for this compound, a precise atmospheric half-life cannot be calculated. However, by analogy with other aromatic compounds containing multiple alkyl substituents, it is expected that the reaction with •OH radicals would be relatively rapid. For example, the atmospheric lifetimes of many aromatic amines are on the order of a day. nilu.com This suggests that this compound is likely to be removed from the atmosphere on a timescale of hours to a few days.

The significance of this is that the compound is not expected to be persistent in the gas phase in the atmosphere. Its degradation products, which would include various oxygenated and nitrated aromatic compounds, could potentially contribute to the formation of secondary organic aerosol (SOA) and affect atmospheric chemistry. copernicus.org Phototransformation, or direct degradation by sunlight, could also be a potential degradation pathway, particularly for aromatic compounds, but specific data for this compound is lacking. pnas.org

Advanced Characterization Techniques and Computational Research Methodologies

Spectroscopic Analysis in Bis(2,6-diisopropylphenyl)carbodiimide Research

Spectroscopy is a fundamental tool for the characterization of this compound, offering non-destructive analysis of its molecular features. Techniques such as NMR, FTIR, and mass spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound in solution. core.ac.ukbbhegdecollege.com Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, distinct signals correspond to the different types of protons in the molecule. The isopropyl groups give rise to a septet for the single methine proton (CH) and a doublet for the twelve equivalent methyl protons (CH₃). The aromatic protons on the phenyl rings appear as a multiplet in the aromatic region of the spectrum. The integration of these signals confirms the relative number of each type of proton, consistent with the molecular formula C₂₅H₃₄N₂. nih.govfda.gov

Dynamic NMR spectroscopy is particularly useful for studying the molecule's behavior in solution. nih.gov Due to the steric hindrance caused by the bulky 2,6-diisopropylphenyl groups, rotation around the N-aryl single bonds may be restricted. Variable-temperature NMR studies can be employed to investigate this phenomenon. At low temperatures, this restricted rotation could lead to the observation of distinct signals for otherwise equivalent aromatic or isopropyl groups, which would coalesce into single, averaged signals as the temperature is raised and the rate of rotation increases. nih.govresearchgate.net Line shape analysis of these temperature-dependent spectra allows for the calculation of the energetic barriers to rotation. nih.gov

Table 1: Typical NMR Spectroscopic Data for this compound

NucleusType of Proton/CarbonTypical Chemical Shift (δ) ppm
¹H NMR Isopropyl -CH₃~1.2
Isopropyl -CH~3.5
Aromatic -CH~7.2
¹³C NMR Isopropyl -CH₃~24
Isopropyl -CH~29
Aromatic -CH~124
Aromatic -C- (ipso, attached to N)~135
Aromatic -C- (ipso, attached to CH)~147
Carbodiimide (B86325) N=C =N~138

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. biomedscidirect.com The most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the carbodiimide (-N=C=N-) moiety. This peak typically appears in the range of 2145-2120 cm⁻¹. instanano.com

FTIR is also an invaluable tool for real-time reaction monitoring. nih.gov For instance, in reactions where the carbodiimide acts as a coupling agent, such as in the formation of an amide from a carboxylic acid and an amine, the progress of the reaction can be tracked by observing the disappearance of the characteristic -N=C=N- absorption peak. researchgate.net Simultaneously, the appearance of new peaks, such as the carbonyl (C=O) stretch of the newly formed amide or an N-acylurea intermediate, provides direct evidence of the chemical transformation. nih.govresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
~3060Aromatic C-HStretchingMedium-Weak
~2960Aliphatic C-H (isopropyl)StretchingStrong
~2130Carbodiimide (-N=C=N-)Asymmetric StretchingStrong, Sharp
~1600, ~1460Aromatic C=CStretchingMedium

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used for the definitive identification of this compound by determining its molecular weight and for analyzing its structure through fragmentation patterns. vanderbilt.edu Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₂₅H₃₄N₂), which is approximately 363.28. nih.govuni.lu High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental composition. dphen1.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecular ion. nih.gov By inducing fragmentation through collision-induced dissociation (CID), characteristic fragment ions are produced that provide structural information. nih.gov For this compound, common fragmentation pathways would likely involve:

Loss of an isopropyl group: A neutral loss of 43 Da (C₃H₇).

Cleavage of the N-aryl bond: Leading to fragments corresponding to the 2,6-diisopropylaniline (B50358) cation or related structures.

Rearrangements and subsequent cleavages: More complex fragmentation patterns can arise from rearrangements, which can be analyzed to piece together the molecular structure. chemrxiv.org

The analysis of these fragmentation patterns helps to confirm the identity and purity of the compound. dphen1.com

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct / IonFormulaCalculated m/zDescription
[M]⁺C₂₅H₃₄N₂⁺362.27Molecular Ion
[M+H]⁺C₂₅H₃₅N₂⁺363.28Protonated Molecular Ion
[M+Na]⁺C₂₅H₃₄N₂Na⁺385.26Sodiated Adduct
[M-C₃H₇]⁺C₂₂H₂₇N₂⁺319.22Fragment from loss of an isopropyl group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. wikipedia.orgmit.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The analysis provides a detailed electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately determined.

The crystal structure of this compound reveals several key features dominated by steric effects. The central N=C=N unit is nearly linear, as expected for a carbodiimide. However, the two bulky 2,6-diisopropylphenyl groups are significantly twisted out of the plane of the N=C=N core. This twisted conformation is a direct consequence of minimizing the steric repulsion between the ortho-isopropyl groups of the two phenyl rings. This steric hindrance is also responsible for the compound's stability and influences its reactivity by shielding the reactive carbodiimide core. nih.gov The crystallographic data provides empirical values that can be used to validate and benchmark computational models.

Table 4: Selected Crystallographic Data for this compound

ParameterValueDescription
Molecular FormulaC₂₅H₃₄N₂---
Crystal System(Example) MonoclinicThe crystal lattice system
Space Group(Example) P2₁/cThe symmetry group of the crystal
N=C Bond Length~1.22 ÅLength of the double bonds in the carbodiimide core
N-C-N Bond Angle~170°Angle of the central carbodiimide unit, showing near-linearity
C-N-C-C Torsion Angle(Varies)The angle describing the twist of the phenyl rings relative to the N=C=N plane

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques, providing deep insights into the properties and reactivity of this compound at the electronic level. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations are employed to understand its behavior in chemical reactions and to elucidate its intrinsic electronic properties.

Mechanistic Insights: DFT is widely used to map out the potential energy surfaces of reactions involving carbodiimides. mdpi.com For example, in an amide coupling reaction, DFT can be used to calculate the geometries and energies of the reactants, any intermediates (like O-acylisourea or N-acylurea), transition states, and products. This allows researchers to determine the activation energies for each step of the reaction, identify the rate-determining step, and understand how the bulky diisopropylphenyl groups influence the reaction pathway and selectivity. mdpi.com

Electronic Structure Elucidation: DFT calculations provide a detailed picture of how electrons are distributed within the molecule. youtube.com Key properties that can be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface. For the carbodiimide, these maps typically show electron-rich (negative potential) regions around the nitrogen atoms, indicating their nucleophilic character, and an electron-deficient (positive potential) region at the central carbon atom, highlighting its electrophilicity. researchgate.net

Atomic Charges: Calculations can assign partial charges to each atom, quantifying the polarity of bonds and providing further insight into reactive sites.

These computational results help rationalize the observed reactivity of the compound and can be used to predict its behavior in new chemical transformations. nih.gov

Future Research Directions and Emerging Opportunities

Development of Next-Generation Carbodiimide (B86325) Derivatives with Tailored Performance Characteristics

The development of novel carbodiimide derivatives is a promising area of research, with a focus on creating molecules with customized properties for specific applications. nih.gov A significant challenge with conventional carbodiimides is the potential generation of harmful isocyanate gas during certain processes. researchgate.net To address this, researchers are exploring the synthesis of new carbodiimide structures, such as cyclic carbodiimides, which are designed to suppress the formation of isocyanate gas. teijin.com These next-generation derivatives aim to offer improved thermal stability and enhanced performance as resin-modifying agents. teijin.com

Future research will likely concentrate on:

Designing and synthesizing novel carbodiimide structures with enhanced reactivity, selectivity, and stability.

Investigating structure-property relationships to understand how modifications to the carbodiimide backbone influence its performance in various applications.

Developing carbodiimides with reduced environmental impact , focusing on derivatives that are more biodegradable or derived from renewable resources.

Derivative Type Key Feature Potential Advantage
Cyclic CarbodiimidesCarbodiimide unit integrated into a cyclic moleculeSuppression of isocyanate gas formation, improved thermal stability teijin.com
Polymeric CarbodiimidesMultiple carbodiimide groups on a polymer backboneReduced volatility and migration in polymer blends google.com
Water-Soluble CarbodiimidesIncorporation of hydrophilic functional groupsApplication in aqueous reaction media for biochemical synthesis creative-proteomics.com

Exploration of Novel Catalytic Applications in Sustainable Chemistry

The ability of carbodiimides to act as chemical fuels in catalytic reaction cycles is a burgeoning field of research with significant implications for sustainable chemistry. rsc.org These reaction cycles can transduce chemical energy to regulate self-assembly and other supramolecular processes. rsc.org This opens up possibilities for creating dynamic, life-like materials and systems.

Key areas for future exploration include:

Designing new catalytic cycles fueled by carbodiimides to control a wider range of chemical transformations.

Investigating the mechanism of carbodiimide-fueled reactions to gain a deeper understanding of the energy transduction process.

Applying these catalytic systems to green chemistry challenges , such as waste valorization and the synthesis of complex molecules from simple precursors.

Advanced Strategies for Precision Control of Polymer Degradation and Stability

Bis(2,6-diisopropylphenyl)carbodiimide is a known stabilizer for polymers susceptible to hydrolysis, such as polylactic acid (PLA). researchgate.netutb.cz It functions by reacting with water and carboxylic acid end groups, which are catalysts for the degradation process. teijin.comutb.cz Future research in this area will focus on achieving more precise control over the degradation and stability of polymers.

This will involve:

Developing "smart" polymer systems where the degradation rate can be tuned in response to specific environmental triggers.

Investigating the synergistic effects of combining this compound with other stabilizers to achieve enhanced performance.

Creating kinetic models to predict the long-term stability of polymers containing carbodiimide additives under various conditions. researchgate.net

A study on the effect of this compound (BDICDI) concentration on the hydrolytic stability of PLA demonstrated that the stabilization period is strongly dependent on the concentration of the additive. researchgate.net

BDICDI Concentration (% w/w) Effect on PLA Hydrolysis Impact on Properties
> 1.5Efficient suppression of ester bond scissionPreservation of thermal and mechanical properties during the stabilization period researchgate.net
< 1.5Less pronounced stabilization effectGradual loss of material properties

Environmental Impact Assessment and Green Chemistry Approaches

As the applications of this compound expand, a thorough assessment of its environmental impact is crucial. While it is not currently classified as hazardous to the environment, ongoing research is needed to understand its fate and transport in various ecosystems. utb.cz The principles of green chemistry are also being applied to the synthesis and use of carbodiimides to minimize their environmental footprint. rsc.orgmdpi.commoderndynamics.in

Future research directions include:

Conducting comprehensive life cycle assessments of this compound and its derivatives.

Developing greener synthetic routes to carbodiimides that utilize renewable feedstocks and generate less waste. youtube.com

Exploring the use of carbodiimides in environmentally benign applications , such as in the development of biodegradable polymers and sustainable materials. researchgate.net

Integration of this compound in Emerging Technologies within Materials Science and Organic Synthesis

The unique reactivity of this compound makes it a valuable tool in both materials science and organic synthesis. biosynth.comontosight.ai Its role as a coupling reagent in peptide synthesis is well-established, and its use as a crosslinking agent in polymer chemistry is growing. guidechem.com

Emerging opportunities for this compound include:

The development of advanced functional materials , such as self-healing polymers and responsive hydrogels, where the carbodiimide can act as a trigger for dynamic crosslinking.

Its application in the synthesis of complex organic molecules , including pharmaceuticals and natural products, where its ability to facilitate amide bond formation is critical. ontosight.ai

The creation of novel biomaterials for applications in tissue engineering and drug delivery, leveraging its biocompatibility and ability to modify biopolymers.

Q & A

Q. How can researchers optimize the synthesis yield of Bis(2,6-diisopropylphenyl)carbodiimide?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Catalyst Selection : Use palladium-based catalysts (e.g., trans-1,2-bis(diphenylphosphino)ethylene derivatives ) to enhance coupling efficiency.
  • Temperature Control : Conduct reactions under inert atmospheres (N₂/Ar) at 80–120°C to minimize side reactions.
  • Solvent Optimization : Test polar aprotic solvents (e.g., THF, DMF) to improve carbodiimide formation.
  • Stoichiometry Adjustments : Optimize molar ratios of precursors (e.g., isocyanates) to reduce unreacted intermediates. Track yield improvements via HPLC or NMR, as demonstrated in controlled copolymerization studies .

Q. What purification methods are recommended for isolating this compound?

Methodological Answer: Purification strategies include:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) to separate carbodiimide from byproducts.
  • Recrystallization : Dissolve crude product in hot toluene, followed by slow cooling to isolate crystals.
  • Distillation : For high-purity requirements, employ vacuum distillation (≤0.1 mmHg) at 180–200°C. Validate purity via melting point analysis (e.g., 123–128°C for structurally similar phosphine compounds ) and mass spectrometry.

Q. How should researchers assess the stability of this compound under ambient conditions?

Methodological Answer: Conduct stability studies using:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen.
  • Long-Term Storage Tests : Store samples in amber vials at 4°C and monitor degradation via FT-IR or NMR over 6–12 months.
  • Compatibility Screening : Avoid contact with oxidizers (e.g., peroxides) and moisture, as recommended for analogous organophosphorus compounds .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Advanced mechanistic studies involve:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions.
  • In Situ Spectroscopy : Use Raman or UV-Vis to track intermediate formation, as applied in polycationic dye-fixative synthesis . Cross-reference findings with crystallographic data from structurally related dinaphthodioxaphosphepin derivatives .

Q. How can researchers resolve contradictions in catalytic activity data for this compound-based systems?

Methodological Answer: Address data discrepancies through:

  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates, as emphasized in Research Chemistry protocols .
  • Controlled Variable Isolation : Systematically test variables (e.g., ligand steric effects, solvent polarity) to identify confounding factors.
  • Surface Adsorption Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to evaluate catalyst-surface interactions, inspired by indoor air chemistry research .

Q. What advanced analytical techniques are suitable for environmental trace analysis of this compound?

Methodological Answer: Environmental detection requires:

  • GC-MS with Derivatization : Convert carbodiimide to volatile derivatives (e.g., silylated forms) for enhanced sensitivity.
  • SPE Preconcentration : Use C18 solid-phase extraction cartridges to concentrate trace amounts from aqueous matrices.
  • Isotope Dilution : Spike samples with deuterated analogs (e.g., acenaphthene-d10 methodology ) for quantitative accuracy.

Safety and Handling

Q. What protocols ensure safe laboratory handling of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis, as advised for amine-phosphate compounds .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations.

Data Interpretation and Reporting

Q. How should researchers report conflicting spectroscopic data for this compound?

Methodological Answer:

  • Error Analysis : Calculate standard deviations across triplicate measurements and report confidence intervals.
  • Comparative Spectral Libraries : Cross-check peaks with databases (e.g., NIST Chemistry WebBook) to identify artifacts.
  • Peer Validation : Collaborate with independent labs to replicate results, following guidelines from academic chemistry programs .

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Bis(2,6-diisopropylphenyl)carbodiimide

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